1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

This indoline derivative features a tetrahydrofuranyl group, offering a higher sp3 fraction (Fsp3=0.54) than aromatic analogs. Its primary amine at the 6-position is a versatile handle for bioconjugation. With balanced lipophilicity (LogP 1.0) and polar surface area (TPSA 55.6Ų), it’s ideal for CNS drug programs. Ensure research integrity by choosing this specific compound over others with drastically different properties.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1018259-25-0
Cat. No. B1462084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine
CAS1018259-25-0
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)N
InChIInChI=1S/C13H16N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7,14H2
InChIKeyHSSFCCNSULFNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine (CAS 1018259-25-0) Procurement and Baseline Specifications


1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine (CAS 1018259-25-0) is a synthetic heterocyclic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol [1]. It is structurally defined by an indoline core substituted at the 6-position with a primary amine and at the 1-position with a tetrahydrofuran-2-ylcarbonyl (oxolane-2-carbonyl) group [1]. This compound is primarily offered as a research chemical building block, with typical vendor-reported purity at 95% [1]. It is cataloged under PubChem CID 43189439 [1].

Procurement Rationale: Why Substituting 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine with an Analog is Scientifically Risky


While a variety of N-acyl and N-sulfonyl indolin-6-amine analogs exist, they are not functionally interchangeable in a research context. The specific tetrahydrofuran-2-ylcarbonyl moiety confers a distinct profile of physicochemical properties, notably lipophilicity (XLogP3-AA = 1.0) and topological polar surface area (TPSA = 55.6 Ų) [1]. Substituting with a close analog, such as 1-(2-furoyl)indolin-6-amine, alters these key parameters (XLogP3-AA = 1.7, TPSA = 59.5 Ų) [2], which can drastically impact a lead compound's solubility, membrane permeability, and metabolic stability [3]. These differences are non-trivial and can invalidate SAR studies or cause a development candidate to fail, making the selection of the specific compound crucial for research integrity.

Quantitative Differentiation Guide for 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of Tetrahydrofuran-2-ylcarbonyl vs. Furoyl Analogs

The target compound exhibits an XLogP3-AA of 1.0 [1], which is significantly lower than the 1.7 calculated for its closest heteroaromatic analog, 1-(2-furoyl)indolin-6-amine [2]. This indicates the target compound is more hydrophilic. Given that excessive lipophilicity is a primary contributor to promiscuous binding, poor solubility, and high metabolic clearance, the lower logP of the target compound may be a key advantage in lead optimization campaigns aimed at improving drug-likeness [3].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) of Tetrahydrofuran-2-ylcarbonyl vs. Furoyl Analogs

The topological polar surface area (TPSA) of 1-(tetrahydrofuran-2-ylcarbonyl)indolin-6-amine is computed to be 55.6 Ų [1]. This is notably lower than the TPSA of 59.5 Ų for the furoyl analog [2]. TPSA is a key descriptor for predicting a molecule's ability to passively permeate biological membranes, with lower values generally correlating with improved permeability [3].

Medicinal Chemistry Drug Design Permeability

Structural Differentiation: Saturated Heterocycle vs. Aromatic Heterocycle Substituents

The target compound features a saturated tetrahydrofuran-2-ylcarbonyl group [1]. Its closest analogs, 1-(2-furoyl)indolin-6-amine [2] and 1-(thien-2-ylcarbonyl)indolin-6-amine , instead feature aromatic furan and thiophene rings, respectively. The introduction of a saturated ring is a well-established medicinal chemistry strategy to increase fraction sp³ (Fsp³) [3], which is correlated with improved aqueous solubility, higher target selectivity, and lower promiscuity [4].

Organic Synthesis Medicinal Chemistry Chemical Biology

Targeted Application Scenarios for 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine Based on Differential Evidence


Medicinal Chemistry: A Starting Point for Developing CNS-Penetrant Leads

The compound's balanced physicochemical profile (XLogP3-AA = 1.0, TPSA = 55.6 Ų) [1] positions it as a favorable scaffold for central nervous system (CNS) drug discovery. Its low TPSA and moderate lipophilicity align with established guidelines for passive brain penetration (typically TPSA < 90 Ų and logP between 1 and 5) [2]. The primary amine at the 6-position of the indoline ring is a key synthetic handle for introducing diverse substituents to explore structure-activity relationships (SAR) [1].

Lead Optimization: Mitigating the 'Flatland' Problem

The target compound offers a significant advantage over its aromatic analogs, 1-(2-furoyl)indolin-6-amine [3] and 1-(thien-2-ylcarbonyl)indolin-6-amine , due to its higher fraction sp³ (Fsp³) of 0.54 [1]. This structural feature can be strategically leveraged to reduce aromatic ring count, a common tactic for improving aqueous solubility, enhancing target selectivity, and reducing the likelihood of off-target interactions that lead to toxicity [4].

Chemical Biology: A Tool for Bioconjugation and Probe Development

The presence of a free primary aromatic amine at the 6-position [1] makes this compound an ideal candidate for further functionalization. It can be readily modified via acylation, reductive amination, or diazotization to create diverse chemical probes, affinity labels, or building blocks for bioconjugation. Its distinct molecular weight (232.28 g/mol) [1] and heteroatom composition make it suitable for applications where a small, modifiable scaffold is required.

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